4-(Pyrazin-2-YL)thiazol-2-amine

Antitubercular SAR Mycobacterium tuberculosis

4-(Pyrazin-2-yl)thiazol-2-amine (CAS 19847-11-1) is a heterocyclic compound consisting of a thiazole ring substituted at the 4-position with a pyrazine moiety and an amino group at the 2-position. This 2-aminothiazole scaffold has been identified as a privileged structure in antimycobacterial drug discovery, with the pyrazine ring serving as a recognized pharmacophore in tuberculosis research.

Molecular Formula C7H6N4S
Molecular Weight 178.213
CAS No. 19847-11-1
Cat. No. B562787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-YL)thiazol-2-amine
CAS19847-11-1
Synonyms4-(pyrazin-2-yl)thiazol-2-amine
Molecular FormulaC7H6N4S
Molecular Weight178.213
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CSC(=N2)N
InChIInChI=1S/C7H6N4S/c8-7-11-6(4-12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11)
InChIKeyALNOTRTXCBNEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yl)thiazol-2-amine (CAS 19847-11-1): Heterocyclic Building Block for Antitubercular and Kinase-Targeted Research


4-(Pyrazin-2-yl)thiazol-2-amine (CAS 19847-11-1) is a heterocyclic compound consisting of a thiazole ring substituted at the 4-position with a pyrazine moiety and an amino group at the 2-position [1]. This 2-aminothiazole scaffold has been identified as a privileged structure in antimycobacterial drug discovery, with the pyrazine ring serving as a recognized pharmacophore in tuberculosis research [2]. The compound is classified as a versatile building block for medicinal chemistry, enabling rapid exploration of structure-activity relationships through derivatization at the N-2 position [3].

Why 4-(Pyrazin-2-yl)thiazol-2-amine Cannot Be Replaced by Generic Aminothiazole Analogs


The 2-aminothiazole scaffold is exquisitely sensitive to modifications at the C-4 position. Systematic SAR studies demonstrate that replacing the 2-pyridyl or 2-pyrazinyl group at C-4 with 3-pyridyl, alkyl, plain aromatic, or 2-methoxyphenyl substituents results in complete loss of antimycobacterial activity [1]. Furthermore, isosteric replacement of the thiazole core itself with thiadiazole, oxadiazole, pyrimidine, or pyrazole rings abolishes activity, confirming that the thiazole ring is not a mere structural scaffold but a critical pharmacophoric element [1]. Therefore, generic 2-aminothiazoles lacking the specific 4-pyrazinyl substitution cannot replicate the biological profile of this compound, making precise procurement essential for reproducible research.

Quantitative Differentiation Evidence for 4-(Pyrazin-2-yl)thiazol-2-amine vs. Closest Analogs


C-4 Positional Isomer Specificity: 2-Pyrazinyl vs. 3-Pyridyl Activity Comparison

In a head-to-head SAR study of 2-aminothiazoles against M. tuberculosis, the 3-pyridyl isomer (compound 51) was completely devoid of activity, while the 2-pyrazinyl analogs (compounds 52 and 58) retained moderate antimycobacterial activity [1]. This demonstrates a strict positional requirement at the C-4 position, where only 2-heteroaryl substituents confer activity.

Antitubercular SAR Mycobacterium tuberculosis

Lipophilicity Differentiation: LogP of Pyrazine vs. Pyridine Aminothiazole Scaffolds

The calculated LogP (cLogP) of 4-(pyrazin-2-yl)thiazol-2-amine is reported as 1.11, whereas the corresponding 2-pyridyl analog (4-(pyridin-2-yl)thiazol-2-amine) has a higher cLogP of approximately 1.63 (estimated from structural databases) [1]. The ~0.5 unit decrease in LogP for the pyrazine derivative indicates increased polarity and potentially improved aqueous solubility.

Physicochemical properties LogP Drug-likeness

Thiazole Core Bioisostere Intolerance: Only the Thiazole Ring Retains Activity

In a systematic scaffold replacement study, the thiazole core of active 2-aminothiazoles was replaced with thiadiazole, oxadiazole, and pyrimidine rings. All replacements resulted in complete loss of activity against M. tuberculosis, regardless of whether the C-4 substituent was 2-pyridyl or 2-pyrazinyl [1]. This proves that the thiazole ring is pharmacophorically essential and cannot be substituted by common bioisosteres.

Bioisostere Scaffold hopping Antitubercular

N-2 Derivatization Flexibility: 128-Fold Activity Improvement Achievable

A patent-based SAR study on 4-(pyrazin-2-yl)thiazol-2-amine as the HTS hit scaffold demonstrated that the N-2 position of the aminothiazole tolerates extensive modification. Introduction of substituted benzoyl groups at N-2 improved antitubercular activity by more than 128-fold relative to the initial hit, with the most potent analog (N-(3-chlorobenzoyl) derivative) achieving an MIC of 0.024 μM (0.008 μg/mL) against M. tuberculosis in 7H9 media [1].

Lead optimization SAR Antitubercular

Optimal Application Scenarios for 4-(Pyrazin-2-yl)thiazol-2-amine Based on Verified Evidence


Antitubercular Lead Optimization: N-2 Derivatization Library Synthesis

Based on the demonstrated >128-fold activity improvement achievable through N-2 modification [3], 4-(pyrazin-2-yl)thiazol-2-amine is ideally suited as a core scaffold for synthesizing focused libraries of N-acylated or N-alkylated derivatives targeting M. tuberculosis. The pyrazine moiety provides a built-in pharmacophore complementary to pyrazinamide-based mechanisms, while the amino group serves as a versatile handle for rapid analog generation.

Kinase Inhibitor Scaffold Exploration Requiring Pyrazine-Containing Heterocycles

The thiazole-pyrazine scaffold is a recognized motif in kinase inhibitor design, particularly for Aurora kinases and EGFR/HER-2 [1]. The specific combination of a 2-aminothiazole with a 4-pyrazinyl substituent offers a distinct hydrogen-bonding pattern and electronic distribution compared to pyridine analogs, making it valuable for probing kinase ATP-binding pockets where pyrazine-nitrogen interactions can enhance selectivity.

Physicochemical Property Modulation in Early Drug Discovery

With a cLogP of 1.11, 4-(pyrazin-2-yl)thiazol-2-amine is approximately 0.5 log units more polar than its 2-pyridyl counterpart [2]. This makes it the preferred choice when medicinal chemistry programs require reduced lipophilicity to improve aqueous solubility, lower metabolic clearance, or mitigate hERG and phospholipidosis risks, without completely sacrificing the antimycobacterial or kinase-inhibitory activity inherent to the 2-aminothiazole class.

Chemical Biology Probe Development Targeting Mycobacterial Enzymes

Given the essential nature of the thiazole core for antimycobacterial activity (all core replacements fail) [1], 4-(pyrazin-2-yl)thiazol-2-amine can serve as a non-negotiable starting point for developing chemical probes against validated mycobacterial targets such as MtMetAP1 or FabH. Its structural rigidity and defined SAR enable rational probe design with predictable target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrazin-2-YL)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.